Cas no 2411266-09-4 (7-Oxaspiro[3.5]nonane-2-sulfonyl chloride)

7-Oxaspiro[3.5]nonane-2-sulfonyl chloride structure
2411266-09-4 structure
商品名:7-Oxaspiro[3.5]nonane-2-sulfonyl chloride
CAS番号:2411266-09-4
MF:C8H13ClO3S
メガワット:224.705020666122
CID:5922566
PubChem ID:146049590

7-Oxaspiro[3.5]nonane-2-sulfonyl chloride 化学的及び物理的性質

名前と識別子

    • 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride
    • 2411266-09-4
    • EN300-7544788
    • インチ: 1S/C8H13ClO3S/c9-13(10,11)7-5-8(6-7)1-3-12-4-2-8/h7H,1-6H2
    • InChIKey: BOAOXOSWKKXCGF-UHFFFAOYSA-N
    • ほほえんだ: C1C2(CCOCC2)CC1S(Cl)(=O)=O

計算された属性

  • せいみつぶんしりょう: 224.0273931g/mol
  • どういたいしつりょう: 224.0273931g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 1
  • 複雑さ: 279
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 51.8Ų

じっけんとくせい

  • 密度みつど: 1.38±0.1 g/cm3(Predicted)
  • ふってん: 337.5±42.0 °C(Predicted)

7-Oxaspiro[3.5]nonane-2-sulfonyl chloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-7544788-0.5g
7-oxaspiro[3.5]nonane-2-sulfonyl chloride
2411266-09-4 95.0%
0.5g
$847.0 2025-02-24
Aaron
AR028DA9-100mg
7-oxaspiro[3.5]nonane-2-sulfonylchloride
2411266-09-4 95%
100mg
$542.00 2025-02-16
1PlusChem
1P028D1X-500mg
7-oxaspiro[3.5]nonane-2-sulfonylchloride
2411266-09-4 95%
500mg
$1109.00 2024-05-22
Aaron
AR028DA9-5g
7-oxaspiro[3.5]nonane-2-sulfonylchloride
2411266-09-4 95%
5g
$4353.00 2023-12-15
Aaron
AR028DA9-500mg
7-oxaspiro[3.5]nonane-2-sulfonylchloride
2411266-09-4 95%
500mg
$1190.00 2025-02-16
1PlusChem
1P028D1X-1g
7-oxaspiro[3.5]nonane-2-sulfonylchloride
2411266-09-4 95%
1g
$1405.00 2024-05-22
Enamine
EN300-7544788-0.05g
7-oxaspiro[3.5]nonane-2-sulfonyl chloride
2411266-09-4 95.0%
0.05g
$252.0 2025-02-24
Enamine
EN300-7544788-0.1g
7-oxaspiro[3.5]nonane-2-sulfonyl chloride
2411266-09-4 95.0%
0.1g
$376.0 2025-02-24
Enamine
EN300-7544788-5.0g
7-oxaspiro[3.5]nonane-2-sulfonyl chloride
2411266-09-4 95.0%
5.0g
$3147.0 2025-02-24
Enamine
EN300-7544788-10.0g
7-oxaspiro[3.5]nonane-2-sulfonyl chloride
2411266-09-4 95.0%
10.0g
$4667.0 2025-02-24

7-Oxaspiro[3.5]nonane-2-sulfonyl chloride 関連文献

7-Oxaspiro[3.5]nonane-2-sulfonyl chlorideに関する追加情報

Professional Introduction to Compound with CAS No. 2411266-09-4 and Product Name: 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride

The compound with the CAS number 2411266-09-4 and the product name 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride represents a significant advancement in the field of organic chemistry and pharmaceutical research. This spirocyclic sulfonamide derivative has garnered considerable attention due to its unique structural properties and potential applications in medicinal chemistry. The spirocyclic framework, characterized by a central oxygen atom linking two cyclic structures, contributes to its distinct chemical behavior and reactivity, making it a valuable scaffold for the development of novel therapeutic agents.

In recent years, the pharmaceutical industry has seen a surge in interest towards spirocyclic compounds, owing to their ability to exhibit enhanced binding affinity and metabolic stability. The 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride molecule, in particular, has been investigated for its potential role in drug design. Its sulfonamide moiety is a well-known pharmacophore that interacts favorably with biological targets, while the spirocyclic core provides rigidity and stability to the molecular structure. These features make it an attractive candidate for further exploration in the development of small-molecule drugs.

One of the most compelling aspects of this compound is its versatility in chemical modifications. The presence of the sulfonyl chloride group (-SO₂Cl) allows for facile introduction of various functional groups, enabling chemists to tailor the molecule for specific biological activities. This reactivity has been leveraged in synthetic studies aimed at creating derivatives with improved pharmacokinetic profiles or enhanced target specificity. For instance, researchers have explored its use in generating protease inhibitors, where the sulfonamide group can be strategically positioned to interact with active sites on enzymes involved in disease pathways.

The structural motif of 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride also aligns well with current trends in drug discovery, particularly those focusing on modulating intracellular signaling pathways. Spirocyclic compounds have been shown to exhibit favorable properties such as reduced solubility issues and improved oral bioavailability, which are critical factors in drug development. Moreover, the oxygen atom within the spirocyclic ring can participate in hydrogen bonding interactions, further enhancing binding affinity to biological targets. These characteristics make it a promising candidate for further investigation in areas such as oncology and neurology.

Recent studies have highlighted the compound's potential as an intermediate in the synthesis of more complex molecules. For example, researchers have utilized 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride as a building block for creating peptidomimetics—molecules designed to mimic peptide sequences but with improved stability and bioavailability. Such derivatives are particularly valuable in drug development due to their ability to evade proteolytic degradation while maintaining biological activity. The sulfonamide group serves as a key anchor point for further functionalization, allowing chemists to introduce additional pharmacophores or modify existing ones.

The synthesis of 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride itself is an intricate process that requires careful optimization to ensure high yield and purity. Advances in synthetic methodologies have enabled more efficient production routes, making it more accessible for research purposes. Techniques such as transition-metal-catalyzed reactions and asymmetric synthesis have been employed to enhance selectivity and yield during its preparation. These advancements not only facilitate academic research but also pave the way for industrial-scale production if future clinical applications materialize.

In conclusion, 7-Oxaspiro[3.5]nonane-2-sulfonyl chloride (CAS No. 2411266-09-4) represents a significant contribution to the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. Its spirocyclic core combined with the sulfonamide moiety offers a versatile platform for drug design, enabling researchers to develop novel compounds with improved pharmacological properties. As ongoing studies continue to uncover new applications and synthetic strategies, this compound is poised to play an increasingly important role in future pharmaceutical developments.

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